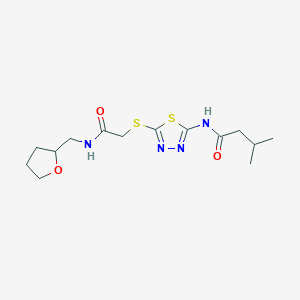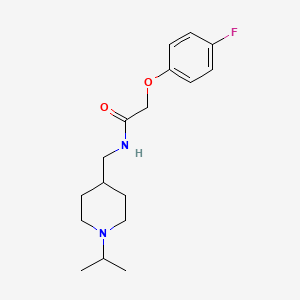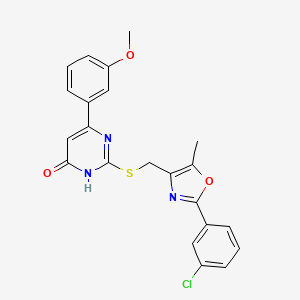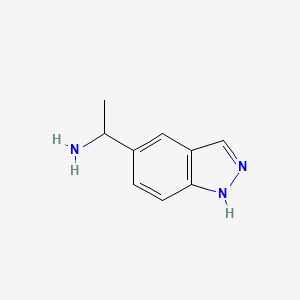![molecular formula C20H21N3O3S2 B2946122 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone CAS No. 886937-77-5](/img/structure/B2946122.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of benzothiazole and piperazine. Benzothiazole cores are considered as important classes of nitrogen heteroarenes and possess substantial biological related properties, for instance, anticonvulsant, antimicrobial, antidiabetic, analgesic, and anti-cancer .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR, NMR, MS spectral data, and X-ray diffraction .
Chemical Reactions Analysis
The reactions involved in the synthesis of similar compounds were greatly accelerated using microwave irradiation . The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Applications De Recherche Scientifique
Anti-Tubercular Compounds
Benzothiazole derivatives, such as “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone”, have been found to have potent anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
Anticancer Agents
Benzothiazole compounds have been investigated for their potential as anticancer agents. The unique structure of these compounds allows for diverse applications in drug discovery and material synthesis.
Synthesis of New Anti-Mycobacterial Chemotypes
The molecular hybridization of benzothiazole derivatives has been used in the design and synthesis of new anti-mycobacterial chemotypes . This process involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, microwave irradiation, and one-pot multicomponent reactions .
In Vitro Cytotoxic Activity
Substituted benzothiazole derivatives have been synthesized and screened for their in vitro cytotoxic activity against various cell lines . This includes BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells .
Anti-Proliferation Evaluation
Benzothiazole derivatives have been evaluated for their in vitro anti-proliferation activity against human cancer cell lines . This includes MGC-803, HepG-2, T24, and NCI-H460 cells .
Development of Carbohydrate Derived Materials
Benzothiazole derivatives have been used in the development of carbohydrate derived materials. This involves the use of organic synthesis and molecular modeling, especially in protein-ligand interaction via in silico docking tools.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazole and piperazine derivatives, have been found to interact with various biological targets . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, and antimicrobial .
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound may interact with its targets, leading to changes in cellular processes . For instance, thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, and more .
Biochemical Pathways
For instance, thiazole derivatives have been found to affect pathways related to inflammation, pain sensation, and microbial growth .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which predicts good absorption or permeation .
Result of Action
Similar compounds have been found to have various biological activities, such as antimicrobial, antifungal, antiviral, and antitumor effects .
Orientations Futures
The future directions in the research of similar compounds involve the design and synthesis of novel bioactive molecules . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Propriétés
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-ethylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-2-28(25,26)16-9-7-15(8-10-16)19(24)22-11-13-23(14-12-22)20-21-17-5-3-4-6-18(17)27-20/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOGDDJFZWDKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B2946042.png)
![Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2946044.png)
![2-(3-Cyano-6-methyl-4-thiophen-2-yl-5,6,7,8-tetrahydro-[1,6]naphthyridin-2-ylsulfanyl)-N-(3,4-dimethoxy-phenyl)-acetamide](/img/structure/B2946045.png)



![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B2946051.png)
![3-chloro-2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2946053.png)

![8-(4-bromophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2946055.png)


